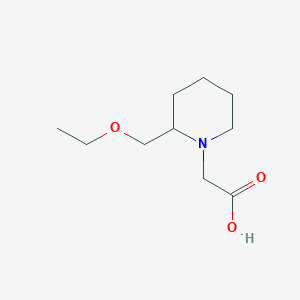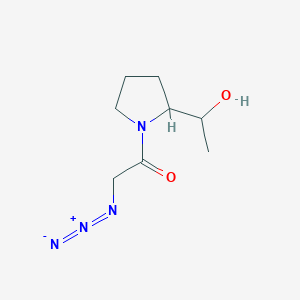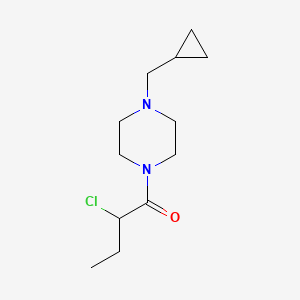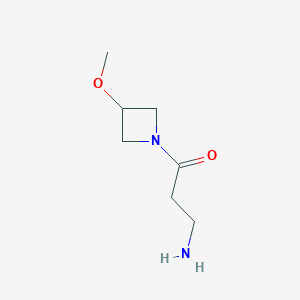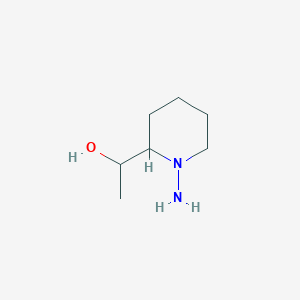
(3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone
Descripción general
Descripción
3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone, also known as FMAP, is a novel synthetic compound that has been studied for its potential applications in research and scientific applications. FMAP has been found to possess unique properties that make it a promising candidate for use in a variety of research endeavors.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Ligands for D2-like Receptors
Research on arylcycloalkylamines, including compounds with structural elements similar to “(3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone,” has shown that arylalkyl substituents can significantly enhance the potency and selectivity of binding affinity at D2-like receptors. These findings are crucial for developing antipsychotic agents. A study explored the contributions of pharmacophoric groups such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, demonstrating their role in the selectivity and potency at D2-like receptors, indicating the potential of such compounds in therapeutic applications (Sikazwe et al., 2009).
Applications in Neurological Disorders
Further research into compounds structurally related to “this compound” involves their therapeutic potential in treating neuropsychiatric disorders. Recent advances have highlighted the role of D2 receptor ligands in the treatment of schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore with high D2R affinity typically includes an aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment, indicating the importance of such structures in medicinal chemistry (Jůza et al., 2022).
Chemical Synthesis of N-heterocycles
The utility of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, involving methodologies that could potentially include the synthesis of compounds like “this compound,” offers access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are key structural motifs in many natural products and therapeutically relevant compounds, underscoring their importance in drug discovery and development (Philip et al., 2020).
Mecanismo De Acción
Target of Action
Without specific studies, it’s hard to predict the exact targets of this compound. Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Biochemical Pathways
The affected pathways would depend on the compound’s specific targets. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Propiedades
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c11-5-8-6-13(7-8)10(14)9-3-1-2-4-12-9/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVADTOGHQFTSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




